N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS No.: 338426-34-9
Cat. No.: VC4810963
Molecular Formula: C19H18ClN3OS
Molecular Weight: 371.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338426-34-9 |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molecular Weight | 371.88 |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H18ClN3OS/c1-13-15(20)9-6-10-16(13)22-18(24)12-25-19-21-11-17(23(19)2)14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,22,24) |
| Standard InChI Key | OZGAVQNWNQYXIZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Introduction
Chemical Identity
IUPAC Name: N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Molecular Formula: C19H18ClN3OS
Molecular Weight: 371.88 g/mol
Structure:
The compound consists of:
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A substituted phenyl group (3-chloro-2-methylphenyl) attached to an acetamide moiety.
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A sulfur atom linking the acetamide to an imidazole ring, which is further substituted with a phenyl group and a methyl group.
Synthesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves:
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Starting Materials:
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3-chloro-2-methylaniline
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2-chloroacetyl chloride
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1-methyl-5-phenylimidazole
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Thiolating agents for introducing the sulfur linkage.
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Steps:
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Acetylation of 3-chloro-2-methylaniline with 2-chloroacetyl chloride to form an intermediate acetamide.
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Thiolation reaction to attach the imidazole derivative via a sulfanyl (-S-) bond.
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Purification through recrystallization or chromatography.
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Medicinal Chemistry
The compound's structure suggests potential bioactivity due to:
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The imidazole ring, which is known for antimicrobial, antifungal, and anticancer properties.
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The amide group, which can enhance binding affinity to biological targets like enzymes or receptors.
Anticancer Activity
Compounds containing imidazole derivatives have shown cytotoxic activity against various cancer cell lines, such as HeLa and HCT-116 cells. The sulfur linkage may improve metabolic stability and enhance selectivity for tumor cells .
Antimicrobial Potential
Sulfur-containing compounds are often evaluated for antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit key enzymes.
Limitations
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Lack of specific biological data for this compound limits its immediate application.
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Potential toxicity due to the presence of halogens (chlorine) needs evaluation.
Future Research
Future studies should focus on:
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Biological screening against cancer and microbial cell lines.
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Pharmacokinetics and toxicity studies.
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Structural modifications to improve activity and reduce side effects.
This comprehensive overview highlights the chemical identity, synthesis, properties, and potential applications of N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, emphasizing its promise as a candidate for further research in medicinal chemistry.
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